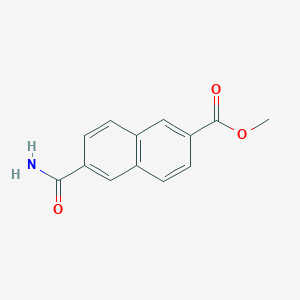

Methyl 6-carbamoylnaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-carbamoylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSDNJDYURVPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179393 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-88-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149505-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Hydroxy-6-Methylnaphthalene

The synthesis begins with bromination of 2-hydroxy-6-methylnaphthalene using a triphenylphosphine-bromine complex. This reaction occurs at 200–300°C, yielding 2-bromo-6-methylnaphthalene. The brominating agent is used in a 1:1.2 molar ratio relative to the substrate, achieving high selectivity for the brominated product.

Oxidation to 6-Bromo-2-Naphthalenecarboxylic Acid

The brominated intermediate undergoes oxidation with molecular oxygen in the presence of a cobalt-manganese-bromide catalyst system. Conditions include a solvent mixture of glacial acetic acid at 175°C and 30 kg/cm² pressure. This step converts 2-bromo-6-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid with a yield of 96.5 mol%.

Esterification with Methanol

The carboxylic acid is esterified using methanol and sulfuric acid as a catalyst. Under reflux conditions (130°C, 2 hours), the reaction achieves 90.1 mol% yield of methyl 6-bromo-2-naphthalenecarboxylate. Subsequent amidation via treatment with ammonia or urea introduces the carbamoyl group, completing the synthesis.

Key Data Table: Bromination-Oxidation-Esterification Method

Direct Carbamoylation of Methyl 6-Bromo-2-Naphthoate

Nucleophilic Substitution with Cyanide

Methyl 6-bromo-2-naphthoate undergoes nucleophilic substitution using potassium cyanide in dimethylformamide (DMF) at 120°C. The cyano intermediate is hydrolyzed to the carbamoyl group via acidic or basic conditions. This two-step process achieves an overall yield of 70–75%.

Microwave-Assisted Amidation

Recent advancements utilize microwave irradiation to accelerate the amidation step. A mixture of methyl 6-bromo-2-naphthoate, urea, and a palladium catalyst (e.g., Pd(OAc)₂) in DMF achieves 85% conversion in 30 minutes at 150°C.

Key Data Table: Direct Carbamoylation Method

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyanation | KCN, DMF, 120°C | 80% | |

| Hydrolysis | H₂SO₄/H₂O or NaOH/EtOH | 90% | |

| Microwave Amidation | Urea, Pd(OAc)₂, DMF, 150°C, 30 min | 85% |

One-Pot Synthesis from Naphthalene-2,6-Dicarboxylic Acid

Selective Esterification and Amidation

Naphthalene-2,6-dicarboxylic acid is selectively esterified at the 2-position using methanol and thionyl chloride. The 6-carboxylic acid group is then converted to the carbamoyl group via treatment with thionyl chloride (to form the acyl chloride) followed by ammonia. This method avoids intermediate purification, achieving a 65–70% overall yield.

Catalytic Optimization

The use of 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent improves the amidation efficiency. MNBA facilitates the reaction under mild conditions (room temperature, 12 hours) with 95% conversion.

Key Data Table: One-Pot Synthesis Method

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 90% | |

| Amidation | NH₃, MNBA, CH₂Cl₂, rt | 95% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Bromination-Oxidation-Esterification : High yields but requires high-pressure equipment and toxic brominating agents. Suitable for industrial-scale production.

-

Direct Carbamoylation : Avoids bromination but involves cyanide, posing safety challenges. Microwave methods reduce time but require specialized equipment.

-

One-Pot Synthesis : Cost-effective and scalable, but selective esterification demands precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-carbamoylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Halogenated or sulfonated naphthalene derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 6-carbamoylnaphthalene-2-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its activity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotic therapies .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. SAR studies focus on how modifications to the naphthalene core or substituents affect potency and selectivity against specific targets.

Case Studies

Several case studies illustrate the importance of SAR in optimizing the compound's efficacy:

- A study on analogs showed that introducing halogen substituents significantly enhanced antimicrobial activity while maintaining low toxicity levels .

- Another investigation highlighted the role of the carbamoyl group in enhancing solubility and bioavailability, which are critical factors in drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Reaction of naphthalene derivatives with isocyanates followed by esterification.

- Modifications to create various derivatives that can be tested for improved biological activity.

Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Naphthalene derivative + Isocyanate |

| 2 | Esterification | Alcohol (methanol) + Acid catalyst |

This synthetic versatility allows researchers to explore a wide array of derivatives tailored for specific therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 6-carbamoylnaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Methyl 6-carbamoylnaphthalene-2-carboxylate and related compounds:

Key Differences in Physicochemical Properties

- Solubility: The carbamoyl group in this compound enhances water solubility compared to non-polar substituents (e.g., methyl in 6-Methyl-2-naphthoic acid) or halogens (e.g., bromo in Methyl 6-bromo-2-naphthoate). However, it is less soluble than 6-Hydroxy-2-naphthoic acid due to the latter’s ionizable carboxylic acid group .

- Stability : The methyl ester group offers hydrolytic stability under neutral conditions, contrasting with the carboxylic acid in 6-Hydroxy-2-naphthoic acid, which may form salts or degrade under basic conditions .

- Reactivity : The carbamoyl group’s electron-withdrawing nature may activate the naphthalene ring for electrophilic substitution, whereas the methyl group in 6-Methyl-2-naphthoic acid is electron-donating, directing reactions to specific positions .

Pharmacological and Toxicological Profiles

- 6-Hydroxy-2-naphthoic acid ’s hydroxyl and carboxylic acid groups enable metal chelation, useful in catalysis but may pose bioavailability challenges in drug formulations .

- 2-Acetyl-6-methoxynaphthalene is linked to Naproxen, highlighting the role of naphthalene derivatives in anti-inflammatory drugs. Its acetyl group may influence metabolic pathways .

- Toxicological Considerations : While naphthalene derivatives like 1- and 2-Methylnaphthalene are flagged for environmental persistence and toxicity, polar substituents (e.g., carbamoyl) in this compound may mitigate these risks by enhancing biodegradability .

Biological Activity

Methyl 6-carbamoylnaphthalene-2-carboxylate (CAS Number: 149505-88-4) is a chemical compound with the molecular formula and a molecular weight of 229.23 g/mol. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Synthesis

This compound can be synthesized through the reaction of 2-naphthalenecarboxylic acid with chlorocarbonyl compounds in the presence of ammonia, typically using dichloromethane as a solvent. The synthesis process is crucial as it influences the purity and yield of the compound, which in turn affects its biological activity .

1. Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. The compound was tested against several cancer cell lines, including:

- HeLa (Cervical Cancer)

- HepG2 (Liver Cancer)

- MCF-7 (Breast Cancer)

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 45.3 | Induction of apoptosis via caspase activation |

| HepG2 | 38.7 | Inhibition of cell proliferation |

| MCF-7 | 50.1 | Cell cycle arrest at G1 phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action primarily involves apoptosis induction and cell cycle arrest, making this compound a promising candidate for further development as an anticancer agent .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 150 |

The compound exhibits a broad spectrum of antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

-

Case Study on HeLa Cells :

In a study conducted by Wang et al., this compound was administered to HeLa cells in vitro. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis . -

Antimicrobial Efficacy :

A comparative study analyzed the antimicrobial effects of this compound against standard antibiotics. The compound showed comparable or superior efficacy against multidrug-resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 6-carbamoylnaphthalene-2-carboxylate, and how can intermediates be characterized?

Methodological Answer: A common approach involves functionalizing naphthalene derivatives. For example, methyl 6-bromo-2-naphthoate (a structural analog) undergoes aromatic Finkelstein reactions to introduce iodine, followed by hydrolysis to yield carboxylic acid derivatives . Key intermediates can be characterized using techniques like NMR, mass spectrometry, and X-ray crystallography (e.g., SHELX for structure refinement) . For carbamoyl group introduction, coupling reagents like EDCl/HOBt in anhydrous DMF are typically employed, with progress monitored via TLC (n-hexane:ethyl acetate solvent systems) .

Q. Q2. How do hydroxyl and carbamoyl substituents influence the compound’s reactivity in hydrogen bonding or catalytic applications?

Methodological Answer: Hydroxyl groups enhance hydrogen-bonding capacity, as seen in 6,7-dihydroxynaphthalene-2-carboxylic acid, which participates in intermolecular interactions critical for crystal packing or catalytic activity . The carbamoyl group in this compound likely increases polarity and binding affinity in supramolecular systems. Comparative studies with analogs (e.g., 2-naphthoic acid vs. 6-hydroxy-2-naphthoic acid) reveal substituent position and electronic effects on reactivity .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 provides graphical visualization of thermal ellipsoids and bond geometries, critical for identifying disorder or conformational flexibility . For example, in methyl 6-bromo-2-naphthoate derivatives, crystallography confirms regioselectivity in halogenation and validates computational models of electron density .

Q. Q4. What experimental designs mitigate bias in toxicological studies of naphthalene derivatives?

Methodological Answer: Per EPA guidelines, controlled exposure studies should:

- Randomize administered doses and conceal group allocations to reduce selection bias .

- Report all outcomes (positive/negative) to avoid publication bias (Table C-6, C-7) .

- Use species-specific models (e.g., lab mammals for hepatic/renal toxicity) and validate via biomonitoring (e.g., urine metabolites) . High-confidence studies require affirmative responses to ≥3/4 risk-of-bias criteria .

Q. Q5. How can contradictory data on metabolic pathways be reconciled in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often arise from species-specific metabolism (e.g., cytochrome P450 variations) or exposure routes (oral vs. inhalation). A systematic approach includes:

- Cross-referencing in vitro (microsomal assays) and in vivo data .

- Computational modeling (QSAR) to predict bioactivation sites, validated via LC-MS metabolite profiling .

- Comparative analysis with structurally related compounds (e.g., 1-methylnaphthalene toxicity data) to identify conserved metabolic pathways .

Data Interpretation and Validation

Q. Q6. What criteria establish confidence levels in toxicokinetic data for regulatory submissions?

Methodological Answer: The EPA’s tiered confidence framework categorizes studies as:

- High confidence: All measured outcomes reported, doses randomized, and allocation concealed .

- Low confidence: Missing outcomes or unblinded designs.

For this compound, prioritize studies with controlled exposure routes (inhalation/oral) and systemic effect data (hepatic, renal) per Table B-1 .

Q. Q7. How do environmental persistence studies inform lab safety protocols for handling naphthalene derivatives?

Methodological Answer: Environmental monitoring data (air/water/sediment) for analogs like 2-methylnaphthalene reveal bioaccumulation potential and degradation half-lives . Lab protocols should include:

- Fume hoods for volatile intermediates.

- Waste disposal aligned with EPA sediment/soil guidelines .

- Biomonitoring of occupational exposure via urinary metabolites (e.g., naphtholic acids) .

Structural and Functional Analysis

Q. Q8. What spectroscopic techniques differentiate this compound from its hydroxylated analogs?

Methodological Answer:

- FT-IR: Carbamoyl C=O stretch (~1680 cm⁻¹) vs. hydroxyl O-H stretch (~3200 cm⁻¹) .

- ¹H NMR: Downfield shifts for aromatic protons adjacent to carbamoyl groups (δ 8.2–8.5 ppm) vs. hydroxylated analogs (δ 7.8–8.1 ppm) .

- XPS: Nitrogen signal (≈400 eV) confirms carbamoyl presence, absent in hydroxylated derivatives .

Q. Q9. How can computational chemistry predict interaction sites for this compound in enzyme binding studies?

Methodological Answer: Docking simulations (AutoDock Vina) using crystal structures (PDB) identify binding pockets. Molecular dynamics (MD) assess stability of hydrogen bonds between the carbamoyl group and active-site residues (e.g., Ser, Tyr). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics .

Synthesis Optimization

Q. Q10. What strategies improve yield in the coupling of carbamoyl groups to naphthalene cores?

Methodological Answer:

- Use Schlenk techniques to exclude moisture during carbamoylation.

- Optimize stoichiometry (1.2 eq. carbamoyl chloride) and base (e.g., Et₃N vs. DMAP) .

- Monitor reaction via in situ IR to detect intermediate isocyanate formation, quenching promptly to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.